Chol-5-ene-3,24-diol, (3beta)-
Description
Chol-5-ene-3,24-diol, (3beta)- (IUPAC name: (3β)-cholest-5-ene-3,24-diol), also known as cerebrosterol, is a sterol derivative characterized by a hydroxyl group at the C-3β position, a second hydroxyl group at C-24, and a double bond at the C-5 position. This compound is notable for its biosynthesis in bovine cerebral cortical microsomes, where it accumulates during brain development and plays a role in sterol metabolism . It has a molecular formula of C₂₇H₄₆O₂ and a molecular weight of 414.65 g/mol. Unlike cholesterol (cholest-5-en-3β-ol), cerebrosterol features an additional hydroxylation at C-24, which alters its polarity and biological interactions .
Properties
CAS No. |
54668-67-6 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H40O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,25-26H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
YRMMDRYFJOUBOL-OLSVQSNTSA-N |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related sterols and their properties:
Functional and Metabolic Differences
Hydroxylation Patterns :
- Cerebrosterol’s C-24 hydroxylation distinguishes it from cholesterol and 25-hydroxycholesterol (25-HC), which has a hydroxyl group at C-25 . This structural variation impacts membrane fluidity and enzymatic interactions.
- Ergost-5-en-3-ol (a plant sterol) lacks the C-24 hydroxyl group, reducing its solubility compared to cerebrosterol .
Biosynthetic Pathways :
- Cerebrosterol is synthesized in brain microsomes via 24-hydroxylation of cholesterol, a process critical for neurodevelopment .
- In contrast, 25-HC is produced in peripheral tissues via cholesterol 25-hydroxylase and regulates lipid metabolism and immune responses .
Antiviral Potential: 26,27-Dinorergost-5-ene-3,24-diol from Tinospora crispa demonstrated inhibitory effects on SARS-CoV-2 protease in computational studies . Antimicrobial Properties: Cycloartane-type triterpenes (e.g., cycloart-25-ene-3β,24-diol) from Euphorbia species exhibit antitumor and antibacterial activities .
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize and characterize Cholest-5-ene-3β,24-diol in laboratory settings?
- Methodological Answer : Biosynthesis involves isolating cerebral cortical microsomes (e.g., bovine or rat brain tissue) and incubating them with cholesterol under controlled enzymatic conditions. Enzymes like cholesterol 24-hydroxylase (CYP46A1) catalyze the hydroxylation at the C24 position . Characterization employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (exact mass: ~402.35 g/mol) and structural features like the 3β-hydroxy and 24-hydroxyl groups. Isotopic labeling (e.g., deuterated cholesterol) can track metabolic turnover .
Q. Which analytical techniques are optimal for detecting and quantifying Cholest-5-ene-3β,24-diol in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Derivatization with agents like MtBSTFA enhances volatility for gas chromatography (GC-MS). Internal standards (e.g., deuterated 24-hydroxycholesterol) correct for matrix effects. Calibration curves are constructed using spiked biological matrices (e.g., brain homogenates) to ensure linearity (R² > 0.99) across physiological concentrations (nM to µM range) .
Q. What are the primary natural sources and biosynthetic pathways of Cholest-5-ene-3β,24-diol?
- Methodological Answer : The compound is endogenously synthesized in the brain via cholesterol 24-hydroxylase (CYP46A1), predominantly in neuronal cells. It accumulates during brain development, as shown in rat models using radiolabeled cholesterol tracers . Extracerebral sources include hepatic microsomes, though at lower abundance. Tissue-specific extraction protocols (e.g., lipid-phase separation from brain homogenates) are critical for isolation .
Advanced Research Questions
Q. How does Cholest-5-ene-3β,24-diol modulate LXR and NMDA receptor activity, and what experimental models validate these interactions?
- Methodological Answer : As an LXR agonist, it upregulates ABCA1/ABCG1 transporters in lipid-loaded macrophages, assessed via luciferase reporter assays and qPCR. For NMDA receptor activation, electrophysiological patch-clamp studies in hippocampal neurons quantify ion flux changes. Knockout mouse models (e.g., CYP46A1⁻/⁻) demonstrate reduced receptor activation, linking biosynthesis to functional outcomes .
Q. How can researchers resolve contradictions in reported biological roles, such as neuroprotective vs. neurotoxic effects?
- Methodological Answer : Dose- and context-dependent effects are evaluated using in vitro toxicity assays (e.g., cell viability via MTT assay) paired with in vivo models (e.g., Alzheimer’s disease transgenic mice). Comparative studies should control for oxidation products (e.g., 24-ketocholesterol) and use pure compound batches (HPLC purity > 98%). Meta-analyses of transcriptomic datasets (e.g., GEO) identify conflicting pathways .
Q. What challenges arise in studying the in vivo metabolism of Cholest-5-ene-3β,24-diol, particularly in brain cholesterol turnover?
- Methodological Answer : Challenges include rapid blood-brain barrier efflux and enzymatic conversion to 24-ketocholesterol. Stable isotope tracing (e.g., ²H₇-cholesterol) combined with cerebrospinal fluid (CSF) sampling in non-human primates provides kinetic data. Microsomal assays with CYP46A1 inhibitors (e.g., voriconazole) clarify enzyme-specific contributions .
Q. How does the structure-activity relationship (SAR) of Cholest-5-ene-3β,24-diol inform the design of analogs with enhanced bioactivity?
- Methodological Answer : Modifying the 24-hydroxyl stereochemistry (24S vs. 24R) alters LXR binding affinity, tested via surface plasmon resonance (SPR). Cycloartane analogs (e.g., cycloart-25-ene-3β,24-diol) show antitumor activity in EBV-EA inhibition assays, guiding SAR for antiviral or anticancer applications .
Q. What are the implications of Cholest-5-ene-3β,24-diol’s role in cholesterol homeostasis for neurodegenerative diseases like Alzheimer’s?
- Methodological Answer : Elevated CSF levels correlate with amyloid-β clearance in Alzheimer’s patients, measured via ELISA. Transgenic mouse models (e.g., APP/PS1) treated with CYP46A1 activators (e.g., efavirenz) show reduced plaque burden. Proteomic profiling identifies downstream targets (e.g., ApoE) for therapeutic intervention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
